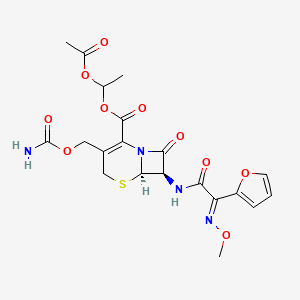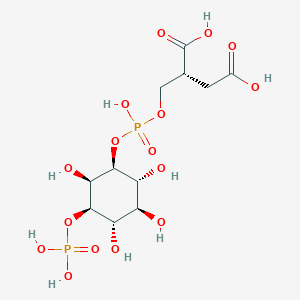
1-磷脂酰-1D-肌醇3-磷酸
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1-Phosphatidyl-1D-myo-inositol 3-phosphate, also known as PTDINS3P, belongs to the class of organic compounds known as inositol phosphates. Inositol phosphates are compounds containing a phosphate group attached to an inositol (or cyclohexanehexol) moiety. 1-Phosphatidyl-1D-myo-inositol 3-phosphate is soluble (in water) and a moderately acidic compound (based on its pKa). 1-Phosphatidyl-1D-myo-inositol 3-phosphate has been found in human skeletal muscle tissue. Within the cell, 1-phosphatidyl-1D-myo-inositol 3-phosphate is primarily located in the cytoplasm. 1-Phosphatidyl-1D-myo-inositol 3-phosphate exists in all eukaryotes, ranging from yeast to humans. 1-Phosphatidyl-1D-myo-inositol 3-phosphate can be biosynthesized from 1-phosphatidyl-D-myo-inositol; which is mediated by the enzyme phosphatidylinositol 3-kinase catalytic subunit type 3. In humans, 1-phosphatidyl-1D-myo-inositol 3-phosphate is involved in the inositol metabolism pathway.
科学研究应用
合成和生产
1-磷脂酰-1D-肌醇3-磷酸酯是通过直接对1d-2,3,4,5,6-五-O-苄基肌醇进行磷脂化合成的。这种方法适用于大规模生产,提供高产率和结构纯度(Aneja & Aneja, 2000)。
在植物生物学中的作用
在植物生物学中,这种化合物是调节种子发育和植酸含量的途径的一部分。例如,在大豆中沉默肌醇-1-磷酸酯(GmMIPS1)基因会导致种子发育和植酸含量显著减少(Nunes et al., 2006)。
化学研究
化学研究侧重于合成和操纵1-磷脂酰-1D-肌醇3-磷酸酯的结构,以了解其功能和潜在应用。这些研究已经导致合成了类似化合物如磷脂酰-D-肌醇3,5-双磷酸酯(Han, Hayashi, & Watanabe, 2004)。
代谢功能
这种化合物已被确定为细胞代谢的关键组成部分,作为调节细胞生长和代谢过程的酶底物(Stephens, Hawkins, & Downes, 1989)。
酶相互作用
1-磷脂酰-1D-肌醇3-磷酸酯与各种酶相互作用,导致显著的构象变化,并影响底物识别和催化,正如在结核分枝杆菌中对糖基转移酶PimA的研究中观察到的(Guerin et al., 2009)。
肌醇信号传导
这种化合物在肌醇信号传导中发挥作用,这是一个涉及多条途径和酶的复杂细胞过程。肌醇信号传导影响各种细胞功能,包括膜运输、离子通道渗透性和应激反应(Gillaspy, 2011)。
属性
产品名称 |
1-phosphatidyl-1D-myo-inositol 3-phosphate |
|---|---|
分子式 |
C11H20O16P2 |
分子量 |
470.21 g/mol |
IUPAC 名称 |
(2R)-2-[[hydroxy-[(1S,2R,3S,4S,5R,6R)-2,3,4,6-tetrahydroxy-5-phosphonooxycyclohexyl]oxyphosphoryl]oxymethyl]butanedioic acid |
InChI |
InChI=1S/C11H20O16P2/c12-4(13)1-3(11(18)19)2-25-29(23,24)27-10-7(16)5(14)6(15)9(8(10)17)26-28(20,21)22/h3,5-10,14-17H,1-2H2,(H,12,13)(H,18,19)(H,23,24)(H2,20,21,22)/t3-,5+,6+,7-,8-,9-,10+/m1/s1 |
InChI 键 |
YKMGQFUXYYTRLF-SLJXNWFNSA-N |
手性 SMILES |
C([C@H](COP(=O)(O)O[C@H]1[C@@H]([C@H]([C@@H]([C@H]([C@H]1O)OP(=O)(O)O)O)O)O)C(=O)O)C(=O)O |
SMILES |
C(C(COP(=O)(O)OC1C(C(C(C(C1O)OP(=O)(O)O)O)O)O)C(=O)O)C(=O)O |
规范 SMILES |
C(C(COP(=O)(O)OC1C(C(C(C(C1O)OP(=O)(O)O)O)O)O)C(=O)O)C(=O)O |
物理描述 |
Solid |
同义词 |
phosphatidylinositol 3-monophosphate phosphatidylinositol 3-phosphate PtdINS3P |
产品来源 |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



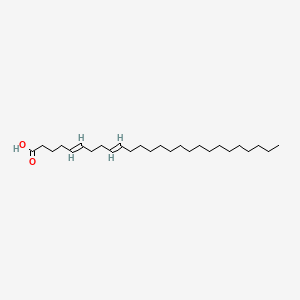
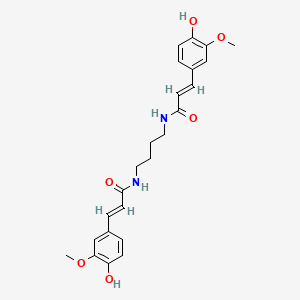
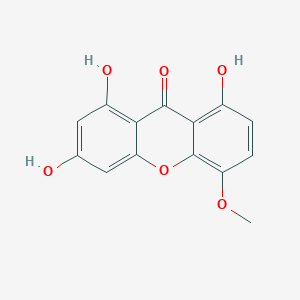
![1-[2-(5-fluoropyridin-2-yl)sulfanylphenyl]-N-methyl-N-(111C)methylmethanamine](/img/structure/B1236162.png)





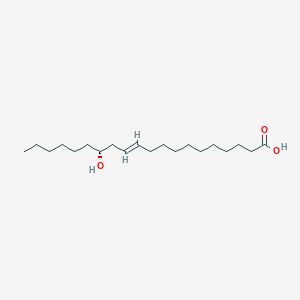

![[(15S)-14,14-dimethyl-6-oxo-4-phenyl-3,11,13-trioxatetracyclo[8.6.0.02,7.012,16]hexadeca-1(10),2(7),4,8-tetraen-15-yl] acetate](/img/structure/B1236170.png)

